molecular formula C10H9NO3 B1592191 Methyl 5-cyano-2-methoxybenzoate CAS No. 40757-12-8

Methyl 5-cyano-2-methoxybenzoate

Cat. No. B1592191
CAS RN: 40757-12-8
M. Wt: 191.18 g/mol
InChI Key: PIXOBZFOAGWQGO-UHFFFAOYSA-N
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Patent
US05861417

Procedure details

Combine methyl 2-methoxy-5-formylbenzoate oxime (3.5 g, 16.7 mmol) in dichloromethane (75 mL) and cool in an ice-bath. Add dropwise thionyl chloride (2.0 mL, 27.2 mmol). After 20 minutes, dilute the reaction mixture with dichloromethane and extract with a saturated aqueous solution of sodium bicarbonate and then brine. Dry the organic layer over MgSO4, filter, and concentrate in vacuo to give a residue. Chromatograph the residue on silica gel eluting with 1/1 ethyl acetate/hexane to give methyl 2-methoxy-5-cyanobenzoate.
Name
methyl 2-methoxy-5-formylbenzoate oxime
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3]1C=C[C:11]([CH:14]=[O:15])=[CH:10][C:4]=1[C:5](=[N:8]O)OC.S(Cl)(Cl)=O.[C:20]([O:23][CH2:24]C)(=[O:22])[CH3:21].[CH3:26]CCCCC>ClCCl>[CH3:26][O:15][C:14]1[CH:11]=[CH:10][C:4]([C:5]#[N:8])=[CH:3][C:21]=1[C:20]([O:23][CH3:24])=[O:22] |f:2.3|

Inputs

Step One
Name
methyl 2-methoxy-5-formylbenzoate oxime
Quantity
3.5 g
Type
reactant
Smiles
COC1=C(C(OC)=NO)C=C(C=C1)C=O
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with a saturated aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=C(C(=O)OC)C=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.